REACTION_CXSMILES
|
NN=CC1C=CC(OCCCCCO[C:15]2[CH:29]=[CH:28][C:18]([C:19]([N:21]([CH:25]([CH3:27])[CH3:26])[CH:22]([CH3:24])[CH3:23])=[O:20])=[CH:17][C:16]=2[O:30][CH3:31])=CC=1.Cl.C(N=C=NCCCN(C)C)C.OC1C2N=NNC=2C=CC=1.C(OCC1C=CC=CC=1C(O)=O)(=O)C1C=CC=CC=1>ClCCl>[CH3:31][O:30][C:16]1[CH:17]=[C:18]([CH:28]=[CH:29][CH:15]=1)[C:19]([N:21]([CH:25]([CH3:26])[CH3:27])[CH:22]([CH3:23])[CH3:24])=[O:20] |f:1.2|
|
Name
|
4-[5-[4-(aminoiminomethyl)phenoxy]pentyloxy]-3-methoxy-N,N-bis(1-methylethyl)benzamide
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NN=CC1=CC=C(OCCCCCOC2=C(C=C(C(=O)N(C(C)C)C(C)C)C=C2)OC)C=C1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC=2NN=NC21
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature over 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (50 g) with 60% ethyl acetate/hexane as the eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)N(C(C)C)C(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |